3-(苯甲酰氨基)-N-(2-吡啶基甲基)苯甲酰胺
描述
3-(benzoylamino)-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzoylamino)-N-(2-pyridinylmethyl)benzamide is 331.132076794 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(benzoylamino)-N-(2-pyridinylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzoylamino)-N-(2-pyridinylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗和组蛋白脱乙酰酶抑制
一项研究描述了与 3-(苯甲酰氨基)-N-(2-吡啶基甲基)苯甲酰胺密切相关的化合物的合成和生物学评估,强调了其作为口服活性组蛋白脱乙酰酶 (HDAC) 抑制剂的作用。该化合物选择性抑制 HDAC 1-3 和 11,导致癌细胞周期停滞和凋亡,显示出作为抗癌药物的潜力 (Zhou 等,2008)。
VEGF 抑制
另一项研究重点关注取代的 3-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺作为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效和选择性抑制剂。这些化合物通过抑制 VEGFR-2,展示出优异的激酶选择性和显着的体内抗肿瘤活性,特别是在肺癌和结肠癌模型中 (Borzilleri 等,2006)。
抗菌和抗真菌活性
对 2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物的研究揭示了它们在无溶剂条件下的合成及其生物活性评估。这些化合物已显示出抑制细菌和真菌的生长,突出了它们在开发新的抗菌剂方面的潜力 (Ighilahriz-Boubchir 等,2017)。
衍生物的合成和评估
一项关于慢性粒细胞白血病患者中新型抗肿瘤酪氨酸激酶抑制剂 Flumatinib 代谢的研究概述了口服给药后密切相关化合物的代谢途径。这项研究提供了对人体如何处理此类化合物的重要见解,这对药物开发和优化至关重要 (Gong 等,2010)。
属性
IUPAC Name |
3-benzamido-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-18-10-4-5-12-21-18)16-9-6-11-17(13-16)23-20(25)15-7-2-1-3-8-15/h1-13H,14H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXODCMVRUGQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。